molecular formula C21H18N2O3 B5611307 4-{[([1,1'-biphenyl]-4-yloxy)acetyl]amino}benzamide

4-{[([1,1'-biphenyl]-4-yloxy)acetyl]amino}benzamide

Cat. No.: B5611307
M. Wt: 346.4 g/mol
InChI Key: AWHZOHCWDCVMNE-UHFFFAOYSA-N
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Description

4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}benzamide is an organic compound with the molecular formula C21H18N2O3 It is a derivative of biphenyl, which consists of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}benzamide typically involves the following steps:

    Formation of 4-(1,1’-biphenyl-4-yloxy)acetyl chloride: This intermediate is prepared by reacting 4-(1,1’-biphenyl-4-yloxy)acetic acid with thionyl chloride (SOCl2) under reflux conditions.

    Acylation Reaction: The resulting 4-(1,1’-biphenyl-4-yloxy)acetyl chloride is then reacted with 4-aminobenzamide in the presence of a base such as triethylamine (Et3N) to yield 4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}benzamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings or the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific therapeutic effects.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}benzoic acid
  • 4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}phenol
  • 4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}aniline

Uniqueness

4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}benzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its biphenyl moiety provides rigidity and stability, while the amide group allows for hydrogen bonding and interactions with biological targets.

Properties

IUPAC Name

4-[[2-(4-phenylphenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c22-21(25)17-6-10-18(11-7-17)23-20(24)14-26-19-12-8-16(9-13-19)15-4-2-1-3-5-15/h1-13H,14H2,(H2,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHZOHCWDCVMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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